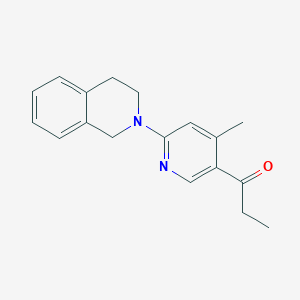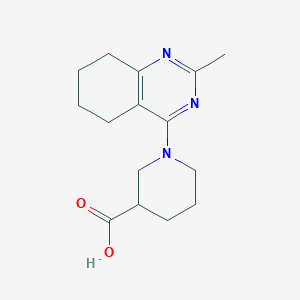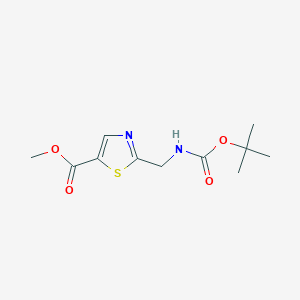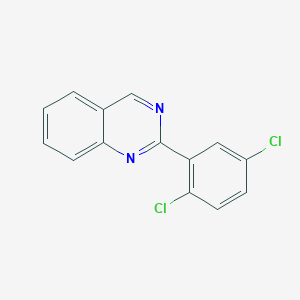![molecular formula C14H14FN5 B11847778 9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine CAS No. 101154-86-3](/img/structure/B11847778.png)
9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules It is characterized by the presence of a fluorobenzyl group attached to the purine ring, which imparts unique chemical and biological properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl bromide and N,N-dimethyl-9H-purin-6-amine.
Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction between 2-fluorobenzyl bromide and N,N-dimethyl-9H-purin-6-amine in the presence of a suitable base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups on the purine ring.
Substitution: The fluorobenzyl group can undergo substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions include hydroxylated, carbonylated, and substituted derivatives of 9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine, which can be further explored for their unique properties and applications.
科学研究应用
9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and neurotransmission, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
- 2-Fluorobenzylamine
- 4-Fluorobenzyl chloride
- 2-Fluorobenzyl alcohol
Uniqueness
Compared to similar compounds, 9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine stands out due to its unique combination of the fluorobenzyl group and the purine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research applications.
属性
CAS 编号 |
101154-86-3 |
|---|---|
分子式 |
C14H14FN5 |
分子量 |
271.29 g/mol |
IUPAC 名称 |
9-[(2-fluorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H14FN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-5-3-4-6-11(10)15/h3-6,8-9H,7H2,1-2H3 |
InChI 键 |
BPQJJPDADZBIJI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)-](/img/structure/B11847702.png)
![5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11847708.png)

![Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B11847741.png)







![2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile](/img/structure/B11847783.png)

